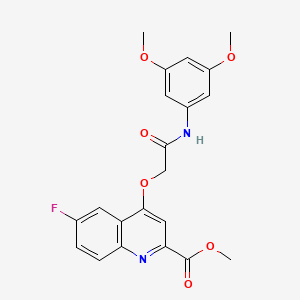

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline core would provide a bicyclic structure, with additional complexity added by the dimethoxyphenyl and carboxylate groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound acidic, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate is a compound that falls within the broader family of quinoline derivatives, known for their diverse applications in medicinal chemistry and chemical synthesis. This compound and its relatives have been the subject of numerous studies aimed at exploring their potential in various scientific and therapeutic contexts.

Acid Cyclization and Heterocyclic Synthesis : Research into amino-substituted heterocycles, such as those related to the synthesis of quinoline derivatives, has shown the potential for creating a variety of complex molecular structures. These compounds have been obtained through reactions involving amino-phenyl maleimides and methyl esters of amino-phenyl thiophene-2-carboxylic acids, highlighting the versatility of quinoline-based compounds in synthesizing novel heterocyclic compounds (Zinchenko et al., 2009).

Antibacterial Activities : The synthesis of quinoline-3-carboxylic acids and their derivatives has been extensively studied for their antibacterial properties. These compounds have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Miyamoto et al., 1990). Furthermore, the design of fluoroquinolones with novel N-1 substituents has led to compounds with significantly enhanced antibacterial activities, offering insights into the development of new therapeutic agents (Kuramoto et al., 2003).

Synthesis of Novel Derivatives : Research has also focused on the synthesis of novel derivatives of quinoline, including the preparation of spirocyclopentane tetrahydroisoquinolines and functional substitution to create compounds with potential pharmacological applications (Aghekyan et al., 2009). These synthetic efforts contribute to the expansion of quinoline-based compounds in drug development and chemical research.

Anticancer and Antihypoxic Activities : The exploration of quinoline derivatives in cancer research has led to the identification of compounds with moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). Additionally, some derivatives have shown promising antihypoxic effects, suggesting their potential use in managing conditions associated with hypoxia (Ukrainets et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDIPLPELNPVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2941381.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)

![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)